3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzimidazole moiety linked to a triazole ring via a sulfanyl bridge, with a fluorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Sulfanyl Linkage Formation: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Triazole Ring Construction: The final step involves the cyclization of the intermediate with a hydrazine derivative and a fluorophenyl-substituted nitrile or aldehyde under basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, it is investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial and fungal strains.
Medicine
Medically, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Industry
In the industrial sector, it is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are also explored for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine apart is its dual functionality, combining the properties of both benzimidazole and triazole moieties. This dual functionality enhances its biological activity and broadens its spectrum of applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.
Properties
Molecular Formula |
C16H13FN6S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13FN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI Key |
NIWYQEBELGWPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)F |
Origin of Product |
United States |
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